5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features a pyrimidine ring fused with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine typically involves the condensation of appropriate pyrimidine and thiazole precursors. One common method involves the reaction of 2-benzylpyrimidine-4-carbaldehyde with 4-methylthiazol-2-amine under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups on the pyrimidine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted derivatives with new functional groups at benzyl or methyl positions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential as a therapeutic agent targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The compound can interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Benzylpyrimidine derivatives: Compounds with similar pyrimidine cores but different substituents.
4-Methylthiazole derivatives: Compounds with similar thiazole cores but different substituents.
Uniqueness
5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine is unique due to the combination of both pyrimidine and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-benzylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-10-14(20-15(16)18-10)12-7-8-17-13(19-12)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLRIHPFIHWKNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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